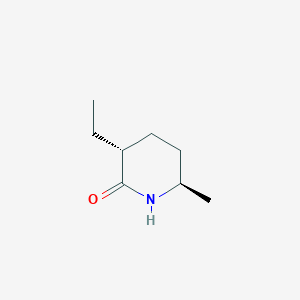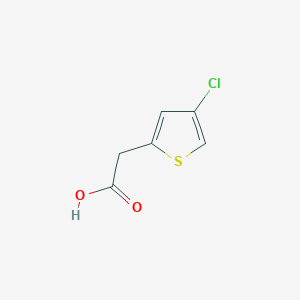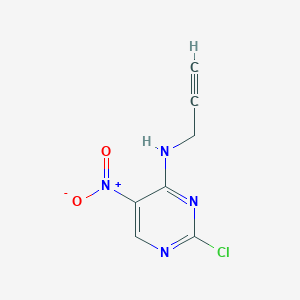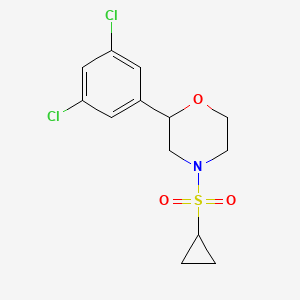![molecular formula C15H17F2NO4 B2817567 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2241138-04-3](/img/structure/B2817567.png)
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a chemical compound . It is related to the class of compounds known as tetrahydroisoquinolines . The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in the compound can undergo various chemical reactions. For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can also be removed with strong acids .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), which include similar structural motifs to the compound , have been studied for their environmental occurrence, human exposure, and toxicity. These studies highlight the importance of understanding the environmental behavior and potential health impacts of such compounds, suggesting a research avenue in environmental science and toxicology for related compounds (Liu & Mabury, 2020).
Natural Neo Acids and Their Derivatives
Research into naturally occurring neo fatty acids and their analogs and derivatives, which share functional group similarities with the compound , shows interest in their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This suggests potential pharmaceutical and biomedical applications for similar compounds (Dembitsky, 2006).
Tetrahydroisoquinolines in Therapeutics
The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline derivatives have been explored, particularly in cancer, malaria, and central nervous system disorders. This highlights the potential for compounds with the tetrahydroisoquinoline scaffold, similar to the compound , to be used in drug discovery and development (Singh & Shah, 2017).
Levulinic Acid in Drug Synthesis
Levulinic acid, featuring carboxylic acid functionality as in the compound , is used in drug synthesis due to its unique properties, suggesting the importance of carboxylic acid derivatives in pharmaceutical manufacturing and medicinal chemistry (Zhang et al., 2021).
Zukünftige Richtungen
The use of the tert-butoxycarbonyl (Boc) group in organic synthesis, including in the synthesis of compounds like “2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid”, is a well-established practice in organic chemistry . Future research may focus on developing new methods for adding and removing the Boc group, or on exploring new applications of Boc-protected compounds in chemical synthesis .
Wirkmechanismus
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group in organic synthesis . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This deprotection process is a key part of the compound’s interaction with its targets .
Biochemical Pathways
The compound likely participates in peptide synthesis pathways, given the presence of the Boc group . The Boc group protects the amine functional group during synthesis, allowing for selective formation of bonds . Once the Boc group is removed, the amine can participate in peptide bond formation .
Pharmacokinetics
The compound’s solubility and stability may be influenced by the presence of the boc group and the ionic liquid in which it is often dissolved .
Result of Action
The primary result of the compound’s action is the formation of peptides or proteins, assuming its role in peptide synthesis . The removal of the Boc group allows the amine to form peptide bonds, contributing to the synthesis of these macromolecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group requires acidic conditions . Additionally, the compound’s solubility and stability can be affected by the ionic liquid in which it is dissolved .
Eigenschaften
IUPAC Name |
5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-6-8-9(12(18)13(19)20)4-5-10(16)11(8)17/h4-5,12H,6-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFBLJCSWZGQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)


![3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817495.png)





![[(2-PHENYLETHYL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2817505.png)

